Tetrazole Blue Diformazan
Description
Historical Development of Tetrazolium-Based Chromogenic Probes
The scientific journey of tetrazolium salts and their reduced formazan derivatives began in the late 19th century with the structural elucidation of formazans by von Pechmann and Bamberger. These compounds, characterized by the $$-\text{N=N-C(R)=N-NH}-$$ backbone, gained prominence in the 1950s when researchers like Rutenburg and Seiler demonstrated their utility in histochemical staining. Tetrazole Blue Diformazan specifically arose from efforts to optimize tetrazolium derivatives for enhanced stability and chromogenic intensity. Early studies revealed that its biphenyl core and methoxy substituents (Figure 1) improved electron delocalization, resulting in a deep blue coloration upon reduction—a property exploited in nitroblue tetrazolium (NBT) assays for reactive oxygen species (ROS) detection.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 658.75 g/mol | |
| Density | 1.26 g/cm³ | |
| Boiling Point | 768.5°C at 760 mmHg | |
| LogP (Partition Coefficient) | 10.63 | |
| Absorption Maximum | ~570–620 nm (formazan product) |
The transition from basic dye chemistry to biochemical applications occurred in the mid-20th century, when researchers linked formazan generation to NAD(P)H-dependent oxidoreductase activity. This established this compound as a quantitative marker for cell viability, as viable cells reduce tetrazolium salts to colored formazans proportional to metabolic activity.
Role in Modern Redox Signaling Pathway Analysis
In contemporary redox biology, this compound serves as a sentinel for electron flux in cellular systems. Its reduction mechanism involves accepting electrons from mitochondrial complexes, NADPH oxidases, and other redox-active enzymes, forming insoluble diformazan precipitates that localize oxidative activity. For example, in neuronal studies, subtoxic hydrogen peroxide concentrations increase microtubule dynamics, detectable via this compound’s interaction with redox-sensitive kinases.
The compound’s amphoteric nature allows it to participate in both acidic and basic environments, making it adaptable to diverse experimental conditions. Modern techniques combine it with bright-field microscopy to quantify ROS in oocytes and embryos, where its reduction to dark purple formazan provides spatial resolution of oxidative stress. Furthermore, its redox noninnocence—the ability to store and transfer electrons—facilitates catalytic applications, such as iron-mediated α-ketoamide synthesis, highlighting its dual role as probe and participant in redox cascades.
Mechanistic Insight:
- Enzymatic Reduction:
$$
\text{Tetrazolium Salt} + 2e^- + 2\text{H}^+ \xrightarrow{\text{Dehydrogenase}} \text{this compound}
$$
This reaction, catalyzed by NAD(P)H-dependent enzymes, produces quantifiable color changes correlating with metabolic activity.
Redox Signaling Modulation:
In axonal microtubule studies, hydrogen peroxide-induced redox shifts alter microtubule dynamics, detectable via formazan accumulation patterns. Antioxidants like SkQ1 reverse these effects, confirming this compound’s utility in mapping redox-regulated pathways.Crosslink with Nitric Oxide Synthase (NOS):
NADPH diaphorase activity, associated with NOS, reduces this compound in aldehyde-fixed tissues, linking its signal to nitric oxide-mediated processes.
Table 2: Applications in Redox Pathway Analysis
These applications underscore this compound’s versatility in dissecting redox networks, from basic enzymatic assays to complex signaling cascades. Its continued use in advanced microscopy and spectrophotometry ensures its relevance in evolving biochemical research paradigms.
Properties
Molecular Formula |
C40H34N8O2 |
|---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]iminobenzenecarboximidamide |
InChI |
InChI=1S/C40H34N8O2/c1-49-37-27-31(23-25-35(37)43-47-39(29-15-7-3-8-16-29)45-41-33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)44-48-40(30-17-9-4-10-18-30)46-42-34-21-13-6-14-22-34/h3-28,41-42H,1-2H3/b45-39-,46-40-,47-43?,48-44? |
InChI Key |
UHSASKDUISVCQP-DBPDIXJWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4)OC)N=N/C(=N\NC5=CC=CC=C5)/C6=CC=CC=C6 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4)OC)N=NC(=NNC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tetrazole Blue Diformazan
Synthesis Overview
This compound is synthesized primarily through the chemical reduction of nitroblue tetrazolium (NBT), a ditetrazolium salt with nitro groups that enhance its reactivity towards reducing agents such as hydrated electrons and hydroxyalkyl radicals. The reduction process involves a two-step formation of formazans:
- Initial formation of a violet-colored mono-formazan intermediate.
- Subsequent formation of the blue di-formazan (diformazan) product.
This reaction is typically conducted under controlled conditions to ensure the formation of the stable blue diformazan compound.
Detailed Synthetic Route
Starting Materials
- Nitroblue Tetrazolium (NBT): The key precursor, a quaternary ammonium salt derived from tetrazole.
- Reducing Agents: Superoxide anions or chemical reductants capable of donating electrons to NBT.
- Solvents: Ethanol or other organic solvents for dissolving NBT and facilitating the reaction.
Reaction Conditions
- NBT is dissolved in ethanol to prepare a homogeneous stock solution.
- The solution is stirred at room temperature for several hours (typically 3 hours) to ensure complete dissolution.
- The reduction is initiated by adding a source of superoxide or other reducing agents.
- The reaction proceeds with the formation of colored formazan precipitates, initially violet mono-formazan, then blue diformazan.
- The product is isolated by filtration or precipitation and dried under controlled conditions to prevent photodegradation.
Film Preparation (Optional)
In some applications, such as radiation dosimetry, NBT is incorporated into polyvinyl butyral (PVB) films:
- NBT is dissolved in ethanol at varying concentrations (e.g., 1 to 12 mM).
- The solution is mixed with PVB resin to form a uniform mixture.
- The mixture is cast onto polystyrene plates and dried at room temperature for approximately 72 hours.
- Films are peeled, cut, and stored protected from light and moisture.
This method allows for the preparation of NBT-PVB films that change color upon irradiation, useful for dosimetry.
Data Tables on Preparation and Properties
| Parameter | Details/Values | Notes |
|---|---|---|
| Molecular Formula | C40H34N8O2 | This compound |
| Molecular Weight | 658.77 g/mol | |
| Solvent for Stock Solution | Ethanol | Used for dissolving NBT |
| NBT Concentrations in Films | 1, 2.5, 5, 8, 10, 12 mM | Concentration affects dose response |
| Stirring Time for Stock Solution | 3 hours at room temperature | Ensures homogeneity |
| Drying Time for Films | ~72 hours at room temperature | Until constant weight |
| Melting Point | 204-206 °C | This compound |
| Boiling Point (Predicted) | 800.3 ± 75.0 °C | |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | |
| pKa (Predicted) | 10.25 ± 0.10 |
Analysis of Preparation Methods
Chemical Reduction
The primary and most established method for preparing this compound is the chemical reduction of nitroblue tetrazolium. This method benefits from:
- Specificity: The reduction selectively forms the blue diformazan.
- Control: Reaction conditions such as temperature, solvent, and reducing agent concentration can be finely tuned.
- Reproducibility: The method yields consistent product quality.
However, the formazan products are sensitive to light and moisture, requiring careful handling and storage.
Film Incorporation Technique
Embedding NBT in PVB films extends the application of this compound to radiation dosimetry. This method:
- Provides a stable matrix for the dye.
- Enables visual and spectrophotometric dose measurement.
- Requires precise control of drying and storage conditions to maintain sensitivity.
Alternative Synthetic Routes
While direct chemical reduction is standard, chemical modification of tetrazole derivatives through multicomponent reactions (e.g., Ugi-azide four-component reactions) has been explored for novel tetrazole derivatives. However, these are less common for this compound specifically.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Chemical Reduction of NBT | Dissolve NBT in ethanol; add reducing agent; isolate diformazan | Specific, controllable, reproducible | Light and moisture sensitivity |
| Film Preparation with PVB | Mix NBT solution with PVB resin; cast and dry films | Stable matrix; useful for dosimetry | Requires long drying; sensitive to humidity |
| Multicomponent Tetrazole Synthesis | Ugi-azide reaction and modifications (less common) | Potential for novel derivatives | Complex; less established for this compound |
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is governed by its ability to act as an electron acceptor in redox reactions. Key mechanisms include:
Electron Transfer Pathways
-
Direct Reduction :
This reaction is pH-dependent, with optimal activity at pH 7.4–8.5. For example, corticosteroids reduce NBT via a base-catalyzed mechanism involving the alpha-carbonyl group . -
Superoxide-Mediated Pathway :
Superoxide dismutase inhibits this pathway in air-saturated solutions, indicating O₂⁻ as an intermediate .
Nitrated Derivatives
Tetra-nitro blue tetrazolium (TNBT) reacts selectively with S-nitrosothiols, forming a 61 Da mass shift due to NO group addition, as confirmed by LC–MS .
Spectroscopic Analysis
The blue diformazan exhibits characteristic absorption peaks:
| Wavelength (nm) | Absorbance | Application |
|---|---|---|
| 570–580 | 0.8–1.2 | Colorimetric assays |
| 450–470 | 0.5–0.7 | Spectrophotometric quantification |
The absorbance at 570 nm is used to quantify diformazan formation, with a molar extinction coefficient of .
Histochemistry
-
NADPH Diaphorase Assays : Detects nitric oxide synthase (NOS) activity in tissues. S-nitrosocysteine enhances diformazan formation in aldehyde-fixed samples .
-
Seed Viability Testing : Embryonic tissue reduces NBT to blue diformazan, indicating germination potential .
Biochemical Assays
-
Corticosteroid Quantification : Reaction rates correlate with steroid concentration, enabling pseudo-first-order kinetic analysis .
-
Radiation Dosimetry : Dose-response curves for ionizing radiation show linear correlation up to 30 kGy .
Toxicity and Stability
Scientific Research Applications
Tetrazole Blue Diformazan has a wide range of applications in scientific research, including:
Biochemistry: Used as a staining agent to detect and quantify reactive oxygen species in cells and tissues.
Medicine: Employed in diagnostic assays to measure oxidative stress levels in biological samples.
Chemistry: Utilized in various analytical techniques to study redox reactions and electron transfer processes.
Mechanism of Action
The mechanism of action of Tetrazole Blue Diformazan involves its reduction from nitroblue tetrazolium in the presence of reactive oxygen species. The reduction process leads to the formation of an insoluble blue formazan product, which can be visually detected and quantified. This reaction is commonly used to assess the level of oxidative stress in biological samples .
Comparison with Similar Compounds
Key Properties of TBD
- Molecular Formula : C₄₀H₃₄N₈O₂
- Molecular Weight : 658.75 g/mol
- Physical State : Intense blue insoluble pigment
- Absorption Peak : λ = 560 nm
- Stability : Light-sensitive; requires storage in dark, dry conditions .
Tetrazole derivatives and tetrazolium salts are widely used in biochemistry, medicine, and materials science. Below is a detailed comparison of TBD with structurally or functionally related compounds.
Structural and Functional Analogues
Structure-Activity Relationships
- Methoxy Groups : TBD’s 3,3'-dimethoxy-biphenyl backbone enhances planar conjugation, stabilizing the diformazan product and intensifying the blue color .
- -0.15 V for TNBT), affecting reaction kinetics in enzymatic systems .
- Toxicity : BT (precursor to TBD) exhibits higher toxicity in mice (LD₅₀ = 45 mg/kg) compared to triphenyl tetrazolium chloride (LD₅₀ = 120 mg/kg), likely due to its dichloride substituents .
Research Findings
- Antioxidant Assays : TBD’s formation is inhibited by antioxidants like NADH, with IC₅₀ values correlating to the scavenging capacity of test compounds. For example, aromatic oligosulfides (compounds 3 and 4) showed 80% O₂•⁻ inhibition at 50 μM, while structurally similar derivatives (compounds 2 and 6) were inactive .
- Energetic Materials : Tetrazole derivatives with dual tetrazole rings (e.g., HEDMs) exhibit detonation velocities >8,500 m/s, highlighting their divergence from TBD’s biochemical role .
- Neuroprotection : Triazolobenzothiazoles (e.g., compound 22) share TBD’s tetrazole core but demonstrate neuroprotective effects via cell size modulation, a property absent in TBD .
Biological Activity
Tetrazole Blue Diformazan, a derivative of tetrazole, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting the compound’s biochemical properties, mechanisms of action, and potential applications in medical science.
Overview of this compound
Tetrazole compounds are known for their unique structural characteristics that confer significant biological properties. This compound is formed by the reduction of tetrazolium salts, such as Nitro Blue Tetrazolium (NBT), which is commonly used in histological and biochemical assays to detect cellular activity and oxidative stress.
The biological activity of this compound primarily involves its role as a redox indicator. The reduction of NBT to diformazan is facilitated by various reducing agents, including NADPH, which plays a crucial role in cellular respiration and metabolic processes. This reduction process is significant in detecting reactive oxygen species (ROS) and assessing mitochondrial activity.
Key Findings
- Reduction Mechanism : The conversion of NBT to diformazan occurs via an NADPH-dependent pathway. Studies indicate that S-nitrosothiols can enhance this reduction, suggesting a complex interplay between nitric oxide signaling and redox reactions .
- Cellular Localization : In renal tissues, diformazan deposits are predominantly found in mitochondrion-rich cells, particularly in the proximal tubules of the kidney. This localization underscores the role of mitochondrial activity in generating ROS .
- Histochemical Applications : The formation of diformazan crystals serves as a histochemical marker for assessing oxidative stress in various tissues. The presence of diformazan correlates with cellular conditions that promote ROS production, making it a valuable tool in experimental pathology .
Biological Activities
Tetrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antioxidant Properties : The ability to act as an electron acceptor allows diformazan to mitigate oxidative damage within cells.
- Antimicrobial Activity : Some studies suggest that tetrazoles can possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .
- Anticancer Potential : Research indicates that certain tetrazole derivatives may inhibit tumor growth by inducing apoptosis in cancer cells .
Table 1: Biological Activities of Tetrazole Derivatives
Case Studies
- Renal Tissue Analysis : A study involving unilateral ureteral obstruction (UUO) in mice demonstrated that diformazan accumulation was significantly higher in obstructed kidneys compared to control groups, indicating enhanced mitochondrial activity and oxidative stress under pathological conditions .
- In Vitro Cell Studies : In vitro assays using human cancer cell lines showed that treatment with tetrazole derivatives resulted in reduced cell viability and increased markers of apoptosis, suggesting their potential as chemotherapeutic agents .
Q & A
Q. What is the chemical synthesis protocol for Tetrazole Blue Diformazan, and how is its purity validated?
this compound (C₄₀H₃₂Cl₂N₈O₂) is synthesized via the reduction of Nitroblue Tetrazolium (NBT) under controlled conditions. A validated method involves:
- Reduction reaction : Treating NBT with superoxide radicals (O₂•⁻) generated by hypoxanthine-xanthine oxidase systems at pH 7.4 .
- Purification : Crystallization from ethanol or methanol to remove unreacted NBT .
- Characterization :
- FTIR : Sharp bands at ~3135 cm⁻¹ (C-H stretching of tetrazole) and 1707 cm⁻¹ (carbonyl ester) .
- NMR : ¹H-NMR peaks at 10.23 ppm (azomethine group) and 4.36 ppm (ethoxy protons) .
Q. Table 1: Key Spectral Data for this compound
| Technique | Observed Signal | Assignment |
|---|---|---|
| FTIR | 3135 cm⁻¹, 1707 cm⁻¹ | Tetrazole C-H, Carbonyl ester |
| ¹H-NMR | 10.23 ppm, 4.36 ppm, 1.35 ppm | Azomethine, Ethoxy, Ethylene |
| ¹³C-NMR | 164.95 ppm, 142 ppm | Carbonyl ester, C=N of tetrazole |
Q. How is this compound utilized in superoxide radical scavenging assays?
In antioxidant studies, the compound serves as a chromogenic indicator:
Q. What safety protocols are essential when handling this compound?
- Inhalation/contact : Use sealed goggles, respiratory filters for low exposure, and self-contained devices for prolonged use .
- Glove selection : Impermeable materials (e.g., nitrile) resistant to diffusion and degradation .
- Storage : Seal in opaque containers at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How can researchers optimize this compound-based assays to minimize interference from non-enzymatic reductions?
- Control experiments : Include blanks with superoxide dismutase (SOD) to distinguish enzymatic vs. non-enzymatic pathways .
- Buffer optimization : Use metal chelators (e.g., EDTA) to inhibit Fenton reactions that generate hydroxyl radicals .
- Spectrophotometric validation : Confirm absorbance peaks at 560 nm and verify linearity across dilutions .
Q. What advanced structural characterization techniques resolve tautomerism in this compound?
- X-ray crystallography : Resolves coordination modes in metal-organic frameworks (e.g., Ag⁺ clusters) via tetrazole N-donor interactions .
- Solid-state NMR : Differentiates hydrogen-bonding environments of tetrazole protons in tautomeric mixtures (e.g., 1H vs. 2H forms) .
- Computational modeling : Molecular dynamics simulations predict intermolecular interactions in amorphous phases .
Q. How does tissue heterogeneity affect diformazan quantification in histochemical studies?
- Spectral validation : Image tissue sections at multiple wavelengths (400–650 nm) to match NBT diformazan’s absorbance profile .
- Artifact mitigation : Pre-treat samples with antioxidants to prevent spontaneous diformazan formation in lipid-rich regions (e.g., testes) .
- Quantitative thresholds : Use pixel-intensity thresholds to exclude background noise in immunohistochemistry .
Q. What methodologies address contradictory data in diformazan-based enzymatic activity assays?
Q. How is this compound applied in cross-disciplinary research (e.g., materials science)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
